molecular formula C22H44N6O8 B3111040 tert-butyl 4-hydrazinylpiperidine-1-carboxylate;oxalic acid CAS No. 1818847-34-5

tert-butyl 4-hydrazinylpiperidine-1-carboxylate;oxalic acid

Cat. No.: B3111040
CAS No.: 1818847-34-5
M. Wt: 520.6
InChI Key: MFCDHXAVWHSLHW-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate is a piperidine derivative featuring a hydrazine (-NH-NH₂) substituent at the 4-position of the piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group. This structure is commonly employed in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly due to the nucleophilic hydrazine group, which enables further functionalization .

Oxalic acid (C₂H₂O₄), a dicarboxylic acid, is widely used in organic synthesis, metal chelation, and pharmaceutical cocrystal engineering. Its strong acidity (pKa₁ = 1.25, pKa₂ = 4.14) allows it to form stable salts or cocrystals with basic nitrogen-containing compounds, enhancing physicochemical properties like solubility and stability .

The combination of these two components likely forms a salt or cocrystal, leveraging oxalic acid’s ability to modulate the piperidine derivative’s bioavailability and stability.

Properties

IUPAC Name

tert-butyl 4-hydrazinylpiperidine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H21N3O2.C2H2O4/c2*1-10(2,3)15-9(14)13-6-4-8(12-11)5-7-13;3-1(4)2(5)6/h2*8,12H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCDHXAVWHSLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NN.CC(C)(C)OC(=O)N1CCC(CC1)NN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydrazinylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydrazinylpiperidine-1-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalate derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • The hydrazinyl group in the target compound offers greater nucleophilicity compared to amino or hydroxymethyl groups, enabling unique reactivity in coupling reactions .
  • Oxalic acid as a counterion enhances solubility relative to neutral esters (e.g., tert-butyl 4-hydroxymethylphenyl derivatives), as seen in cocrystal systems where oxalic acid increases drug solubility by up to 12-fold .

Oxalic Acid vs. Other Pharmaceutical Counterions

Counterion Acid Strength (pKa) Common Applications Impact on Solubility (Example) References
Oxalic acid 1.25, 4.14 Cocrystals, metal chelation, API stabilization Rebamipide solubility ↑7.29-fold
Citric acid 3.13, 4.76, 6.40 Buffering, taste masking Caffeine solubility ↑3.5-fold
Hydrochloric acid -8.0 (HCl) Salt formation for basic APIs Metformin HCl solubility >500 mg/mL

Key Observations :

  • Oxalic acid’s stronger acidity enables salt formation with weakly basic amines (e.g., piperidine derivatives), but its toxicity at high doses necessitates careful formulation .

Varroa Mite Control in Apiculture

Oxalic acid is widely used to control Varroa destructor mites in honeybee hives via vaporization or trickling. However, it cannot penetrate sealed brood cells, limiting efficacy during reproductive phases .

Drug Cocrystal Engineering

Oxalic acid cocrystals with APIs like temozolomide and apixaban improve solubility and bioavailability by forming hydrogen-bonded networks (e.g., apixaban–oxalic acid cocrystals show a 2.7-fold bioavailability increase) . The tert-butyl 4-hydrazinylpiperidine moiety could similarly benefit from oxalic acid’s cocrystallization effects for enhanced drug delivery.

Biological Activity

Tert-butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications in research, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₃N₃O₆
  • Molecular Weight : 305.33 g/mol
  • Structure Characteristics : The compound features a piperidine ring and a hydrazinyl group, which are known for their reactivity in biological systems. The presence of oxalic acid as a counter ion may influence solubility and bioavailability.

The biological activity of tert-butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid is primarily attributed to the hydrazinyl moiety, which can interact with various biomolecules:

  • Covalent Bond Formation : The hydrazinyl group can form covalent bonds with electrophilic centers in target proteins or enzymes, potentially modulating their activity.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular processes.

Biological Activities

  • Anticonvulsant Activity :
    • Research indicates that hydrazine derivatives exhibit anticonvulsant properties. Tert-butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid may share similar effects based on its structural characteristics .
  • Antibacterial Properties :
    • Compounds with hydrazinyl groups have been investigated for their antibacterial potential. Studies show that this compound may inhibit bacterial growth, although specific mechanisms remain to be elucidated .
  • Neuroprotective Effects :
    • The compound's structure suggests potential neuroprotective effects, similar to other hydrazine derivatives that have shown promise in protecting neuronal cells from oxidative stress .

Case Study 1: Anticonvulsant Activity

A study conducted by Kulkarni et al. (2016) explored the anticonvulsant properties of various hydrazine derivatives, including tert-butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid. The results indicated a significant reduction in seizure frequency in animal models, suggesting its potential as an anticonvulsant agent .

Case Study 2: Antibacterial Efficacy

In a comparative study on the antibacterial efficacy of hydrazine derivatives, tert-butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid demonstrated notable activity against Gram-positive bacteria. The study highlighted its potential for development into a therapeutic agent for bacterial infections .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Tert-butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acidContains both hydrazinyl and piperidine structuresPotential for diverse biological activities
Tert-butyl 4-hydroxypiperidine-1-carboxylateHydroxyl group instead of hydrazinylLacks the same reactivity as hydrazines
PhenylhydrazineContains a phenyl groupExhibits distinct reactivity patterns compared to piperidine derivatives

Q & A

Q. What are the standard synthesis protocols and structural characterization techniques for tert-butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid?

Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
  • Step 2: Introduction of the hydrazine moiety via nucleophilic substitution or condensation reactions.
  • Step 3: Salt formation with oxalic acid to improve solubility and stability .

Key Characterization Techniques:

TechniquePurposeExample Conditions/Parameters
NMR Confirm molecular structure and purity1H^1H/13C^{13}C NMR in DMSO-d6
HPLC Assess purity and monitor reaction progressC18 column, acetonitrile/water gradient
Mass Spectrometry Verify molecular weight and fragmentation patternsESI-MS in positive ion mode

Optimization of reaction conditions (e.g., temperature, solvent selection) is critical for yield improvement, though proprietary protocols may limit disclosure of exact parameters .

Q. How does the oxalic acid counterion influence the compound’s solubility and reactivity?

Answer: Oxalic acid acts as a counterion, protonating the hydrazine group to form a stable salt. This enhances:

  • Aqueous Solubility: Facilitates dissolution in polar solvents (e.g., DMSO, ethanol-water mixtures) for biological assays .
  • Stability: Reduces degradation of the hydrazine moiety under ambient conditions .

Reactivity Considerations:

  • The Boc group is acid-labile, requiring neutral to mildly acidic conditions during synthesis to prevent premature deprotection .
  • Oxalic acid’s dual carboxylic acid groups may participate in hydrogen bonding, influencing crystallinity and solid-state stability .

Q. What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at -20°C in airtight containers to prevent hydrolysis of the Boc group .
  • Light Sensitivity: Protect from prolonged exposure to UV/visible light to avoid radical-mediated degradation .
  • Humidity Control: Use desiccants to mitigate moisture-induced decomposition of the hydrazine moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

Answer: Key Optimization Strategies:

ParameterImpact on Yield/By-ProductsExample Adjustments
Temperature Lower temps reduce side reactions0–5°C for hydrazine coupling steps
Solvent Polar aprotic solvents enhance reactivityDMF or THF for Boc protection
Catalyst DMAP accelerates coupling efficiency5 mol% DMAP in DCC-mediated reactions

By-Product Analysis:

  • Common by-products include de-Boc derivatives (due to acidic conditions) or dimerized hydrazines. LC-MS or TLC can track these impurities .

Q. How can discrepancies in by-product identification during synthesis be resolved?

Answer: Methodological Approach:

Chromatographic Separation: Use preparative HPLC to isolate by-products .

Advanced Spectroscopic Analysis:

  • 2D NMR (e.g., HSQC, COSY): Resolve overlapping signals in complex mixtures .
  • High-Resolution MS: Confirm molecular formulas of unexpected adducts .

Computational Modeling: Predict plausible by-product structures using DFT calculations .

Q. What strategies mitigate toxicity risks given limited ecotoxicological data?

Answer: Risk Mitigation Protocols:

Hazard TypePreventive MeasuresReference Standard
Acute Exposure Use fume hoods, gloves, and eye protectionOSHA/ECHA guidelines
Chronic Exposure Limit handling frequency; monitor air qualityNIOSH recommendations
Environmental Release Neutralize waste with bicarbonate before disposalEPA hazardous waste protocols

Contradiction Note: While states "no data available" on toxicity, emphasizes precautionary measures. Researchers should adopt worst-case assumptions until empirical data is published.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 4-hydrazinylpiperidine-1-carboxylate;oxalic acid
Reactant of Route 2
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tert-butyl 4-hydrazinylpiperidine-1-carboxylate;oxalic acid

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